molecular formula C34H63N5O9 B1679556 Pepstatin A CAS No. 26305-03-3

Pepstatin A

Cat. No.: B1679556
CAS No.: 26305-03-3
M. Wt: 685.9 g/mol
InChI Key: FAXGPCHRFPCXOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pepstatin is a potent inhibitor of aspartyl proteases . Its primary targets include pepsin, cathepsins D and E . These enzymes play a crucial role in protein degradation and are involved in various physiological processes.

Mode of Action

Pepstatin forms a 1:1 complex with its target proteases . It binds to the active site of these enzymes, preventing them from interacting with their substrates and thus inhibiting their activity . This interaction results in the suppression of the proteolytic activity of the target enzymes .

Biochemical Pathways

Pepstatin’s inhibition of aspartyl proteases affects several biochemical pathways. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This process is crucial for bone remodeling, and its disruption can lead to various bone diseases .

Pharmacokinetics

It’s known that pepstatin is sparingly soluble in water and is typically dissolved in a solvent such as ethanol, methanol, or dmso for use in research .

Result of Action

The primary result of Pepstatin’s action is the inhibition of aspartyl proteases, leading to the suppression of protein degradation. Specifically, Pepstatin suppresses the formation of multinuclear osteoclasts in a dose-dependent manner . Furthermore, Pepstatin also suppresses the differentiation from pre-osteoclast cells to mononuclear osteoclast cells .

Action Environment

The action of Pepstatin can be influenced by environmental factors such as pH. For instance, the activity of pepsin, one of Pepstatin’s primary targets, is highly dependent on pH . Therefore, changes in the pH of the environment can affect the efficacy of Pepstatin. Additionally, the stability of Pepstatin can be affected by factors such as temperature and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It was later found to inhibit nearly all acid proteases with high potency .

Cellular Effects

Pepstatin A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells . Furthermore, this compound also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Molecular Mechanism

This compound is thought to inhibit by a collected-substrate inhibition mechanism . This inhibitor is often used as a component in a final mixture with other inhibitors .

Temporal Effects in Laboratory Settings

The activity of pepsin, the gastric protease, is generally considered to be negligible for pH ≥ 4, based on the results obtained with a few purified globular proteins . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5, and was only reduced by half at pH 6 . This finding demonstrates that pepsin can hydrolyse caseins from the very beginning of gastric digestion .

Metabolic Pathways

Pepstatin, as an inhibitor of aspartyl proteases, plays a role in the metabolic pathways involving these enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

Pepstatin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of statine, a key component of pepstatin, involves the reduction of a keto acid to a hydroxy acid, followed by the protection of the hydroxyl group and the coupling of the amino acid .

Industrial Production Methods

Industrial production of pepstatin typically involves fermentation using Actinomyces species, followed by extraction and purification. The fermentation process is optimized to maximize the yield of pepstatin, and the compound is purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Pepstatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pepstatin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pepstatin is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

Compared to these compounds, pepstatin is more selective for aspartyl proteases and has a higher binding affinity for these enzymes .

Properties

IUPAC Name

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGPCHRFPCXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860364
Record name N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26305-03-3
Record name Pepstatin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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